Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate

Description

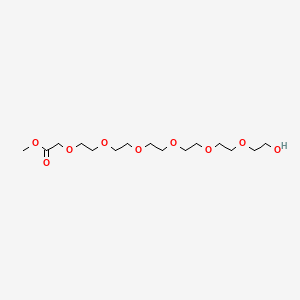

Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is a polyethylene glycol (PEG)-based ester featuring a terminal hydroxyl group, a methyl ester moiety, and six ether linkages within its 20-carbon chain. This amphiphilic structure confers unique solubility properties, enabling applications in drug delivery systems, surfactants, and polymer chemistry. The methyl ester variant is distinguished by its smaller ester group, which enhances stability under acidic conditions compared to bulkier tert-butyl analogs .

Properties

Molecular Formula |

C15H30O9 |

|---|---|

Molecular Weight |

354.39 g/mol |

IUPAC Name |

methyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C15H30O9/c1-18-15(17)14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3-2-16/h16H,2-14H2,1H3 |

InChI Key |

PCDOQWJSKJZYIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate , reflects its PEG6 backbone (six ethylene oxide units) linked to a methyl ester group. The SMILES string COC(=O)COCCOCCOCCOCCOCCOCCO confirms this arrangement, while the molecular formula C₁₅H₃₀O₉ and molecular weight 354.39 g/mol align with its structure.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 872409-90-0 | |

| Molecular Formula | C₁₅H₃₀O₉ | |

| Molecular Weight | 354.39 g/mol | |

| Solubility | Soluble in DMSO, MeOH, H₂O | |

| Storage Conditions | -80°C (6 months), -20°C (1 mo) |

Synthetic Methodologies

Mono-Protection and Alkylation Approach

A widely applicable strategy involves mono-protection of PEG6 diol followed by alkylation with methyl bromoacetate. This method minimizes di-substitution, a common issue with symmetric diols.

Protection Step :

PEG6 diol is treated with trityl chloride in pyridine to protect one hydroxyl group as a trityl ether. This selective protection ensures only one reactive site remains.

$$

\text{HO-(CH₂CH₂O)₆-H} + \text{TrCl} \rightarrow \text{TrO-(CH₂CH₂O)₆-H}

$$Alkylation :

The free hydroxyl reacts with methyl bromoacetate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The alkoxide intermediate displaces bromide, forming the ether linkage.

$$

\text{TrO-(CH₂CH₂O)₆-H} + \text{BrCH₂COOCH₃} \rightarrow \text{TrO-(CH₂CH₂O)₆-CH₂COOCH₃}

$$Deprotection :

The trityl group is removed with trifluoroacetic acid (TFA) , yielding the target compound with a terminal hydroxyl group.

$$

\text{TrO-(CH₂CH₂O)₆-CH₂COOCH₃} \xrightarrow{\text{TFA}} \text{HO-(CH₂CH₂O)₆-CH₂COOCH₃}

$$

Stepwise Ethylene Oxide Addition

For precise chain-length control, stepwise ethylene oxide (EO) addition to methyl glycolate is employed.

Initial Esterification :

Methyl glycolate (methyl 2-hydroxyacetate ) reacts with EO in basic conditions (e.g., KOH) to form methyl 2-(2-hydroxyethoxy)acetate.

$$

\text{CH₃OCOCH₂OH} + \text{EO} \rightarrow \text{CH₃OCOCH₂-O-CH₂CH₂OH}

$$Iterative Extension :

Five additional EO units are added sequentially. Each step requires deprotonation of the terminal hydroxyl, followed by EO ring-opening polymerization.

$$

\text{CH₃OCOCH₂-(OCH₂CH₂)ₙ-OH} + \text{EO} \rightarrow \text{CH₃OCOCH₂-(OCH₂CH₂)ₙ₊₁-OH}

$$

Challenges :

- Strict anhydrous conditions to prevent hydrolysis.

- Labor-intensive purification after each step.

Carboxylic Acid Esterification

An alternative route starts with a PEG6 carboxylic acid , which is esterified with methanol.

Oxidation of PEG6 Alcohol :

PEG6 mono-alcohol is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

$$

\text{HO-(CH₂CH₂O)₆-CH₂CH₂OH} \xrightarrow{\text{Jones reagent}} \text{HO-(CH₂CH₂O)₆-CH₂COOH}

$$Esterification :

The acid reacts with methanol via DCC/DMAP-mediated coupling , forming the methyl ester.

$$

\text{HO-(CH₂CH₂O)₆-CH₂COOH} + \text{MeOH} \xrightarrow{\text{DCC/DMAP}} \text{HO-(CH₂CH₂O)₆-CH₂COOCH₃}

$$

Reaction Optimization and Challenges

Purification Strategies

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Applications and Derivatives

Bioconjugation

The hydroxyl terminus enables coupling to proteins or peptides via N-hydroxysuccinimide (NHS) chemistry , enhancing solubility of hydrophobic drugs.

Polymer Synthesis

As a macroinitiator in ring-opening polymerization , it facilitates PEG-based block copolymers for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosanoic acid.

Reduction: Formation of 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol.

Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Employed in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and participate in esterification reactions. These interactions can affect the compound’s solubility, reactivity, and ability to interact with biological molecules. The pathways involved include ester hydrolysis and ether cleavage, which can lead to the formation of active metabolites.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate and related compounds:

Key Research Findings

Ester Stability and Reactivity: The methyl ester group in this compound exhibits greater stability under acidic conditions compared to tert-butyl esters, which are cleaved via trifluoroacetic acid (TFA) treatment . This makes the methyl derivative preferable for applications requiring prolonged ester integrity. In contrast, dimethyl 3,6,9,12,15,18-hexaoxaicosane-1,20-dioate lacks a hydroxyl group, reducing its solubility in polar solvents like methanol or water .

Solubility and Amphiphilicity: The hydroxyl group in this compound enhances its solubility in polar solvents (e.g., THF, ethanol) compared to nonfunctionalized ethers like 3,6,9,12,15,18-hexaoxaicosane . Phenoxy-substituted analogs (e.g., 20-(4-octylphenoxy)-3,6,9,12,15,18-hexaoxaeicosan-1-ol) demonstrate surfactant-like behavior due to their balanced hydrophobic (aromatic) and hydrophilic (ether/hydroxyl) regions .

Synthetic Utility: tert-Butyl esters (e.g., tert-butyl 20-amino-3,6,9,12,15,18-hexaoxaicosanoate) are widely used as intermediates in peptide and PROTAC (proteolysis-targeting chimera) synthesis, where the tert-butyl group acts as a temporary protecting group . Methyl esters are less commonly employed in protective strategies but serve as stable linkers in drug conjugates or polymer backbones .

Biological Activity

Methyl 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanoate is a synthetic compound of interest in various fields of biological research. Its unique structure, characterized by a long hydrocarbon chain and multiple ether linkages, suggests potential bioactive properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C15H30O9

- CAS Number : 872409-90-0

The compound's structure includes multiple hydroxyl groups and ether linkages that contribute to its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. In studies evaluating the antioxidant capacity of related compounds, it was found that the presence of hydroxyl groups plays a crucial role in scavenging free radicals. The antioxidant activity can be quantified using various assays such as DPPH and ABTS radical scavenging assays.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance:

- In vitro Testing : The compound was tested against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Results indicated varying degrees of inhibition depending on concentration.

- Minimum Inhibitory Concentration (MIC) : MIC values were determined to assess the effectiveness against specific pathogens.

Cytotoxicity Studies

Cytotoxic effects were evaluated using human cell lines. The compound's IC50 values were determined through MTT assays to assess cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MRC-5 (lung fibroblasts) | 84.7 |

| HeLa (cervical cancer) | TBD |

These results indicate that while the compound exhibits some cytotoxicity, further studies are necessary to elucidate its mechanisms of action.

Study on Vascular Biology

A study investigated the effects of this compound on endothelial cell proliferation and neovascularization. The findings suggested that this compound could promote endothelial cell growth in vitro, indicating potential applications in vascular medicine.

Research on Antitumor Activity

In another study focusing on cancer cells, the compound was assessed for its ability to induce apoptosis in tumor cells. The results demonstrated a significant increase in apoptotic markers when treated with this compound compared to control groups.

The biological activities of this compound may be attributed to its interaction with cellular signaling pathways. It is hypothesized that the compound may modulate oxidative stress responses and influence apoptotic pathways through:

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound potentially reduces oxidative damage.

- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells has been observed.

- Apoptosis Induction : Activation of caspases and other apoptotic markers suggests a pro-apoptotic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.